1-(2,5-二甲基苄基)-3-((4-(三氟甲基)苄基)硫代)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

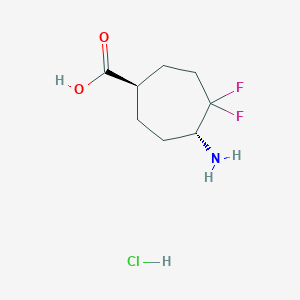

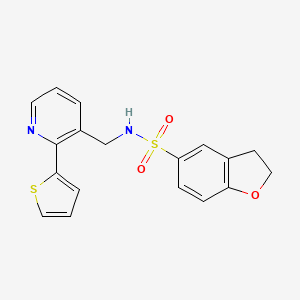

The compound 1-(2,5-dimethylbenzyl)-3-((4-(trifluoromethyl)benzyl)thio)-1H-indole is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the indole core, a common structural motif in many pharmacologically active compounds. The trifluoromethyl group and thioether linkage may contribute to its unique chemical properties and potential interactions with biological targets.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in various studies. For instance, the synthesis of 3-((trifluoromethyl)thio)indoles has been achieved through a palladium(II)-catalyzed reaction, which could potentially be adapted for the synthesis of the compound . Additionally, the Fischer indolization method has been used to prepare 2-(hetero)aryl-substituted thieno[3,2-b]indoles, which shares some synthetic similarities with the target molecule . These methods provide a foundation for the synthesis of complex indole derivatives and could inform the development of a synthetic route for the compound of interest.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing ring. The substitution pattern on the benzene ring, such as the dimethyl groups at the 2 and 5 positions, can influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and interaction with biological targets. The trifluoromethyl group is a strong electron-withdrawing group that can impact the molecule's acidity and stability .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the indole ring. The presence of a trifluoromethylthio group could enable nucleophilic substitution reactions or serve as a leaving group under certain conditions . The specific reactivity of 1-(2,5-dimethylbenzyl)-3-((4-(trifluoromethyl)benzyl)thio)-1H-indole would need to be empirically determined, as the steric and electronic effects of the substituents can significantly alter the expected reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The lipophilicity of the compound is likely increased due to the presence of the trifluoromethyl group and the dimethylbenzyl substituents, which could affect its solubility and membrane permeability. The compound's stability, melting point, and boiling point would be determined by the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are affected by the molecular geometry and electronic properties of the substituents .

科学研究应用

吲哚的合成和功能化

吲哚是一类重要的杂环化合物,存在于许多具有生物活性的天然和非天然化合物中。它们的合成和功能化已得到广泛的研究。钯催化的反应已成为吲哚合成中的关键技术,能够获得在药物和精细化学品中具有巨大潜力的复杂分子。这些方法对于新药和新材料的开发至关重要 (Cacchi & Fabrizi, 2005)。

吲哚衍生物的抗氧化和抗菌评估

吲哚衍生物,如三唑-硫酮和甲基吲哚,已显示出有希望的抗氧化和抗菌特性。这些化合物已对其清除能力和脂质过氧化抑制作用进行了评估,证明了其在开发新的抗菌剂中的潜在应用 (Baytas et al., 2012)。

吲哚连接化合物的抗菌筛选

已合成并筛选出新型吲哚连接化合物,以对抗微生物活性,特别是针对白色念珠菌等真菌。这些研究有助于持续寻找能够对抗微生物耐药菌株的新型抗菌剂 (Ramadan et al., 2019)。

吲哚-苯并咪唑衍生物的生物活性

已合成并分析了吲哚-苯并咪唑衍生物的潜在生物活性。这些化合物代表了两种具有生物学意义的基序的融合,为开发具有增强疗效的新型治疗剂提供了一种有希望的方法 (Wang et al., 2016)。

吲哚对致癌作用的抑制

已经研究了来自十字花科蔬菜的天然存在的吲哚对抑制致癌作用的影响。吲哚-3-甲醇等化合物已证明具有抑制肿瘤形成的潜力,突出了饮食和天然产物在癌症预防中的重要性 (Wattenberg & Loub, 1978)。

安全和危害

未来方向

属性

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3NS/c1-17-7-8-18(2)20(13-17)14-29-15-24(22-5-3-4-6-23(22)29)30-16-19-9-11-21(12-10-19)25(26,27)28/h3-13,15H,14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVRUAVMQSCFCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-3-((4-(trifluoromethyl)benzyl)thio)-1H-indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2540259.png)

![3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2540262.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2540265.png)

![N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2540268.png)

![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2540278.png)